5-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
5-fluoro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO6S/c1-20-12-3-2-11(15)8-13(12)23(18,19)16-9-14(22-7-5-17)4-6-21-10-14/h2-3,8,16-17H,4-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBOFRYBLQBQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2(CCOC2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. Basic
- Spectroscopic techniques : H/C NMR confirms functional groups and connectivity. Mass spectrometry (HRMS) validates molecular weight.
- Chromatography : HPLC ensures >95% purity.
- X-ray crystallography : Resolves stereochemistry and crystal packing, as seen in analogous benzofuran sulfonamides .
- Elemental analysis : Validates stoichiometric composition.
What methodologies are employed to study the crystal structure and intermolecular interactions?
Q. Advanced
- Single-crystal X-ray diffraction : Determines bond lengths, angles, and torsion angles. For example, π-π stacking interactions between aromatic rings (centroid-centroid distances: 3.6–3.8 Å) and C–H⋯O hydrogen bonds stabilize the crystal lattice .
- Refinement tools : SHELXL-97 with riding models for H-atoms and AFIX commands for methyl groups ensures structural accuracy .
- Thermal analysis : Differential scanning calorimetry (DSC) assesses melting points and polymorphism.
How can researchers resolve contradictions in bioactivity data across similar sulfonamide derivatives?
Q. Advanced
- Comparative structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., fluoro vs. methoxy groups) and evaluate enzyme inhibition (e.g., dihydropteroate synthase) using kinetic assays (, IC) .
- Molecular docking : Aligns with crystallographic data to predict binding modes. For instance, trifluoromethyl groups enhance hydrophobic interactions in active sites .
- Standardized assays : Replicate studies under controlled conditions (pH, temperature) to minimize variability.
What experimental approaches are used to investigate the compound’s mechanism of action in enzyme inhibition?
Q. Advanced
- Enzyme kinetics : Michaelis-Menten analysis (, ) identifies competitive/non-competitive inhibition.
- X-ray crystallography of enzyme-ligand complexes : Resolves binding interactions, as seen in studies of sulfonamides targeting bacterial enzymes .
- Site-directed mutagenesis : Validates critical residues in the enzyme active site.
Which analytical techniques are critical for assessing the compound’s stability under various conditions?
Q. Basic
- Forced degradation studies : Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (acid/base). Monitor degradation via HPLC.
- LC-MS : Identifies degradation products (e.g., sulfonic acid derivatives from hydrolysis) .
- Karl Fischer titration : Quantifies water content to assess hygroscopicity.
How is computational chemistry applied to predict the compound’s pharmacokinetic properties?
Q. Advanced
- QSAR models : Predict logP, solubility, and permeability (e.g., Caco-2 cell models).
- Molecular dynamics simulations : Analyze binding free energy () and residence time in target proteins.
- ADMET profiling : Tools like SwissADME predict metabolic stability (e.g., cytochrome P450 interactions) .
What strategies optimize the selectivity of this compound for specific biological targets?
Q. Advanced
- Fragment-based drug design : Introduce substituents (e.g., trifluoromethoxy) to enhance target affinity while minimizing off-target interactions.
- Proteomic profiling : Use affinity chromatography to identify off-target binding proteins.
- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution for rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
